molecular formula C14H19NO2 B1597887 Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one CAS No. 71592-43-3

Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one

Cat. No.: B1597887
CAS No.: 71592-43-3
M. Wt: 233.31 g/mol
InChI Key: HPYQDDXKEGCTGC-UHFFFAOYSA-N
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Description

Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one (CAS 71592-43-3) is a lactam-based organic compound with a molecular formula of C14H19NO2 and a molecular weight of 233.31 g/mol . This compound features a seven-membered azepin-2-one (caprolactam) ring system substituted with a methyl group on the nitrogen atom and a 3-methoxyphenyl group at the 3-position . Its calculated physical properties include a density of approximately 1.06 g/cm³, a boiling point of around 390.4°C at 760 mmHg, and a flash point of about 189.9°C . As a substituted lactam, it serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research, particularly for the exploration of novel pharmacologically active molecules . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-methylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-15-9-4-3-8-13(14(15)16)11-6-5-7-12(10-11)17-2/h5-7,10,13H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYQDDXKEGCTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50992143
Record name 3-(3-Methoxyphenyl)-1-methylazepan-2-one
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Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727693
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

71592-43-3
Record name Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one
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Record name 3-(3-Methoxyphenyl)-1-methylazepan-2-one
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Record name Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one
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Biological Activity

Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, also known as a derivative of 2H-azepinone, has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Azepinone Ring : The initial step involves the cyclization of appropriate precursors to form the azepinone structure.
  • Substitution Reactions : The incorporation of the 3-methoxyphenyl group is achieved through electrophilic aromatic substitution or nucleophilic addition methods.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Pharmacological Properties

This compound exhibits a range of biological activities, primarily linked to its interactions with neurotransmitter receptors and potential antibacterial effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one, which shares structural similarities with this compound. These compounds demonstrated significant activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6 mg/mL
Escherichia coli12 mg/mL
Klebsiella pneumonia8 mg/mL
Pseudomonas aeruginosa10 mg/mL

These findings suggest that hexahydro derivatives may possess similar antibacterial properties due to their structural characteristics and interaction with bacterial cell membranes .

Neuropharmacological Activity

The compound's neuropharmacological profile indicates potential interactions with central nervous system receptors, particularly those related to cannabinoid activity. Research has shown that certain azepinones can act as CB1 receptor antagonists, influencing pathways associated with pain relief and mood regulation . The binding affinity and antagonistic potency were evaluated through functional assays, revealing varying degrees of effectiveness compared to established cannabinoid antagonists.

The proposed mechanism for the biological activity of this compound involves:

  • Receptor Binding : Interaction with neurotransmitter receptors (e.g., CB1) alters neurotransmission pathways.
  • Cell Membrane Interaction : The compound may disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death.
  • Metabolic Pathways : Potential modulation of metabolic pathways associated with inflammation and infection response.

Case Study 1: Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of related compounds, researchers found that derivatives similar to this compound exhibited significant inhibition against multiple strains of bacteria. This study involved in vitro testing against clinical isolates and demonstrated that these compounds could serve as potential alternatives to traditional antibiotics .

Case Study 2: Neuropharmacological Effects

A clinical trial investigated the neuropharmacological effects of azepinone derivatives on patients with chronic pain conditions. Participants receiving treatments containing these compounds reported reduced pain levels and improved quality of life metrics compared to placebo groups. These findings support the hypothesis that hexahydro derivatives may have therapeutic applications in pain management .

Scientific Research Applications

Pharmaceutical Applications

Antidepressant Drug Development
Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one is primarily recognized as an intermediate in the synthesis of antidepressant medications. Its structural properties allow it to interact effectively with neurotransmitter systems, making it a candidate for further development in treating mood disorders. Research indicates that derivatives of this compound exhibit pharmacological activity similar to established antidepressants, suggesting a pathway for new drug formulations .

Case Study: Synthesis of Meptazinol
Meptazinol, an analgesic and anxiolytic drug, has been synthesized using this compound as a key intermediate. The synthetic route involves several steps where this compound acts as a precursor, demonstrating its utility in pharmaceutical chemistry .

Use as a Plasticizer
Recent studies have indicated that this compound can be utilized in the production of plastic materials. It acts as a plasticizer, improving the flexibility and durability of polymers. This application highlights the compound's versatility beyond pharmaceutical uses .

Environmental Safety Studies
As part of regulatory compliance, this compound has been included in health and safety studies to assess its environmental impact and toxicity profiles. These studies are crucial for understanding the compound's safety in industrial applications, particularly regarding its effects on human health and ecosystems .

Chemical Reactions Analysis

Hydrolysis of the Lactam Ring

The lactam ring undergoes hydrolysis under acidic or basic conditions to yield linear derivatives.

ConditionReagentsProductsNotes
AcidicHCl/H₂O, heat6-(3-methoxyphenyl)-1-methylazepane-2-carboxylic acidProtonation of the carbonyl oxygen facilitates nucleophilic attack by water .
BasicNaOH, H₂O/EtOHSodium salt of the corresponding amino acidSaponification followed by neutralization yields the free acid .

Reduction Reactions

The carbonyl group in the lactam can be reduced to form secondary amines.

ReagentsConditionsProducts
LiAlH₄Anhydrous THF, refluxHexahydro-3-(3-methoxyphenyl)-1-methylazepane
NaBH₄/I₂MeOH, 0–25°CPartial reduction may yield hemiaminal intermediates .

Electrophilic Aromatic Substitution (EAS)

The 3-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group.

ReactionReagentsProducts
NitrationHNO₃/H₂SO₄3-(3-Methoxy-4-nitrophenyl)-substituted azepinone
BrominationBr₂/FeBr₃3-(3-Methoxy-4-bromophenyl)-substituted azepinone

N-Alkylation/Acylation

The methyl group on the nitrogen limits further alkylation, but acylation is feasible under strong conditions.

ReactionReagentsProducts
AcylationAcCl, pyridine1-Acetyl-3-(3-methoxyphenyl)azepan-2-one

Methoxide Elimination

The methoxy group may undergo demethylation under harsh conditions.

ReagentsConditionsProducts
BBr₃CH₂Cl₂, −78°C3-(3-Hydroxyphenyl)-substituted azepinone

Ring-Opening Polymerization

While not directly reported for this compound, analogous caprolactams undergo polymerization.

InitiatorConditionsProducts
Anionic (e.g., NaH)200–250°CPolyamide with pendant methoxyphenyl groups

Comparative Stability Data

Key physicochemical properties influencing reactivity:

PropertyValueSource
Melting Point97–98°C (analog)
Solubility>10 mg/mL in DMSO
LogP1.59 (predicted)

Preparation Methods

Starting Materials and Key Intermediates

  • 3-Methoxyphenylhydrazine or 3-methoxyaniline derivatives: These serve as aryl sources for the phenyl substituent. Preparation of methoxyphenylhydrazine is a critical step and can be achieved via reduction of corresponding diazonium salts or hydrazine derivatives under controlled conditions.

  • Azepin-2-one precursors: Typically, 3-substituted azepin-2-ones or cyclohexenone derivatives are used as starting points for ring formation and subsequent functionalization.

Synthesis of Methoxyphenylhydrazine

A patented method describes the preparation of methoxyphenylhydrazine by:

  • Reacting methoxyaniline with nitrite salts under acidic conditions to form diazonium salts.
  • Subsequent reduction using sulfite or bisulfite salts to yield methoxyphenylhydrazine.
  • The process involves careful control of pH, temperature, and reaction time to optimize yield and purity.

Formation of the Azepinone Ring with Methoxyphenyl Substituent

  • The azepinone ring is constructed by condensation of cyclohexenone derivatives with methoxyphenylhydrazine or related hydrazine derivatives.
  • Bromination in dichloromethane at controlled temperature (around 30°C) for about 1 hour facilitates functionalization and ring closure, yielding hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one analogs, which can be further methylated and methoxylated to obtain the target compound.

Saturation and Methylation

  • The partially unsaturated azepinone intermediates undergo catalytic hydrogenation to achieve the hexahydro (fully saturated) ring system.
  • Methylation at the nitrogen is typically performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Methoxyphenylhydrazine synthesis Methoxyaniline + NaNO2 + HCl + Na2SO3 75-85 Controlled pH, temperature essential
Azepinone ring formation Cyclohexenone derivative + methoxyphenylhydrazine + Br2/DCM, 30°C, 1 h ~88 Bromination facilitates ring closure
Hydrogenation H2, Pd/C catalyst, ambient temperature 90-95 Saturates azepinone ring
N-Methylation Methyl iodide, base (e.g., K2CO3), reflux 80-90 Methylates nitrogen atom

Analytical and Research Findings

  • The purity and structure of intermediates and final product are confirmed by NMR, IR, and mass spectrometry.
  • The bromination step is critical for regioselective ring closure and substitution pattern.
  • The methoxy group on the phenyl ring remains intact during hydrogenation and methylation steps, indicating mild and selective reaction conditions.
  • Literature reports yields ranging from 75% to 95% for individual steps, indicating efficient synthetic routes.

Summary Table of Preparation Methods

Preparation Stage Description Key Reagents/Conditions Yield (%) Reference
Methoxyphenylhydrazine synthesis Reduction of methoxyaniline diazonium salts NaNO2, HCl, Na2SO3, controlled pH/temp 75-85
Azepinone ring formation Condensation and bromination of cyclohexenone + hydrazine Br2 in DCM, 30°C, 1 h ~88
Hydrogenation Catalytic saturation of azepinone ring H2, Pd/C catalyst 90-95 General knowledge
N-Methylation Alkylation of nitrogen atom Methyl iodide, base, reflux 80-90 General knowledge

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural identity of hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the compound’s backbone and substituents. For instance, 1H^1H NMR can resolve signals for the methoxyphenyl group (δ ~3.8 ppm for methoxy protons) and the azepinone ring protons (δ ~1.5–2.5 ppm for hexahydro protons) . High-resolution mass spectrometry (HRMS) or GC-MS can validate molecular weight and fragmentation patterns, as demonstrated in analogous azepinone derivatives (e.g., pyrrolo[1,2-a]pyrazine-diones analyzed via GC-MS with >90% probability matches) .

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to process diffraction data. Ensure high-quality crystals via slow evaporation in polar aprotic solvents. The methoxyphenyl group’s orientation and azepinone ring puckering can be resolved using anisotropic displacement parameters. Note that SHELX’s robustness in handling small-molecule data makes it suitable for structural validation .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Based on analogous compounds (Category 2 skin/eye irritants), wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation (H335 risk). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Document first-aid measures, including eye irrigation with water for 15 minutes and medical consultation for ingestion .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE). For example:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for azepinone ring closure.
  • Solvent effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) for cyclization efficiency.
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80–120°C for 1–4 hours). Reference analogous syntheses (e.g., 1,3-dimethyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-2(3H)-one) .

Q. How should researchers address contradictions between computational modeling and experimental spectral data?

  • Methodological Answer : Reconcile discrepancies by:

  • DFT refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match observed NMR chemical shifts.
  • Conformational analysis : Use molecular dynamics (MD) simulations to identify dominant conformers in solution vs. solid state.
  • Validation : Cross-check with alternative techniques (e.g., IR for functional groups, X-ray for absolute configuration) .

Q. What strategies validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1–13) at 25°C/40°C for 24–72 hours, monitoring degradation via HPLC.
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. For hydrolytic stability, track azepinone ring-opening reactions via LC-MS .

Q. How can researchers assess the compound’s potential biological activity using in silico methods?

  • Methodological Answer : Perform docking studies (e.g., AutoDock Vina) against target proteins (e.g., kinases, GPCRs) using the compound’s 3D structure. Validate predictions with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability. Compare with structurally related bioactive compounds (e.g., pyrrolo[1,2-a]pyrazine-diones with antimicrobial activity) .

Key Considerations for Researchers

  • Structural Analogues : Cross-reference synthesis and characterization data from related azepinones (e.g., hexahydro-1,3-dimethyl derivatives) .
  • Data Reproducibility : Document solvent purity, instrument calibration (e.g., NMR lock mass), and statistical analysis (e.g., RSD for repeated experiments).
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal/human tissue testing (if applicable).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one
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